molecular formula C18H16BrN3O2 B12215660 N'-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide

N'-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide

Cat. No.: B12215660
M. Wt: 386.2 g/mol
InChI Key: DLSPPGZHJDBTCT-UHFFFAOYSA-N
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Description

N'-[(3-Bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide is a hydrazide derivative featuring a 2,3-dimethylindole core linked to a 3-bromobenzoyl group via a carbohydrazide bridge. The 3-bromophenyl group introduces halogen-mediated lipophilicity, which may influence bioavailability and target binding.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N'-(3-bromobenzoyl)-2,3-dimethyl-1H-indole-5-carbohydrazide

InChI

InChI=1S/C18H16BrN3O2/c1-10-11(2)20-16-7-6-13(9-15(10)16)18(24)22-21-17(23)12-4-3-5-14(19)8-12/h3-9,20H,1-2H3,(H,21,23)(H,22,24)

InChI Key

DLSPPGZHJDBTCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)Br)C

Origin of Product

United States

Preparation Methods

Nitration at the 5-Position

Nitration of 2,3-dimethylindole is achieved using a mixture of concentrated nitric and sulfuric acids at 0–5°C. The electron-rich indole ring directs nitration to the 5-position, yielding 5-nitro-2,3-dimethyl-1H-indole. This intermediate is isolated in 80% yield and characterized by a distinct nitro group absorption band at 1520 cm⁻¹ in the IR spectrum.

Reduction to the 5-Amino Derivative

Catalytic hydrogenation of 5-nitro-2,3-dimethyl-1H-indole using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere reduces the nitro group to an amine. The resulting 5-amino-2,3-dimethyl-1H-indole is obtained in 90% yield, with NMR confirming the absence of nitro protons and the presence of an amine resonance at δ 5.1 ppm.

Conversion to 2,3-Dimethyl-1H-Indole-5-Carboxylic Acid

Diazotization and Hydrolysis

The 5-amino group is converted to a carboxylic acid via diazotization followed by hydrolysis. Treatment with sodium nitrite and hydrochloric acid at 0°C forms the diazonium salt, which is subsequently heated with copper(I) cyanide in aqueous sulfuric acid to yield 2,3-dimethyl-1H-indole-5-carbonitrile. Acidic hydrolysis of the nitrile using 6M HCl produces 2,3-dimethyl-1H-indole-5-carboxylic acid in 75% yield.

Table 1: Spectral Data for 2,3-Dimethyl-1H-Indole-5-Carboxylic Acid

PropertyValue/Observation
IR (KBr, cm⁻¹) 1685 (C=O), 2500–3300 (broad, COOH)
¹H NMR (DMSO-d₆, δ) 2.28 (s, 3H, CH₃), 2.35 (s, 3H, CH₃), 7.21–7.89 (m, 3H, Ar–H), 11.2 (s, 1H, COOH)

Esterification to Ethyl 2,3-Dimethyl-1H-Indole-5-Carboxylate

The carboxylic acid is esterified by refluxing with excess ethanol in the presence of concentrated sulfuric acid. Ethyl 2,3-dimethyl-1H-indole-5-carboxylate is isolated in 85% yield after recrystallization from ethanol. The ester carbonyl appears at 1715 cm⁻¹ in the IR spectrum, while the ¹H NMR shows a quartet at δ 4.3 ppm for the ethyl group.

Formation of 2,3-Dimethyl-1H-Indole-5-Carbohydrazide

Reaction of the ethyl ester with hydrazine hydrate in refluxing ethanol for 12 hours affords 2,3-dimethyl-1H-indole-5-carbohydrazide. The reaction proceeds via nucleophilic acyl substitution, with the hydrazine replacing the ethoxy group. The product is obtained in 78% yield and exhibits IR bands at 3290 cm⁻¹ (N–H) and 1672 cm⁻¹ (C=O), consistent with carbohydrazide formation.

Table 2: Optimization of Hydrazide Formation

ParameterConditionYield (%)
Solvent Ethanol78
Temperature Reflux78
Molar Ratio 1:3 (ester:hydrazine)78

Acylation with 3-Bromobenzoyl Chloride

The terminal amine of the carbohydrazide is acylated using 3-bromobenzoyl chloride in dry dichloromethane (DCM) with triethylamine as a base. The reaction is conducted at 0°C to minimize diacylation, yielding N'-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide in 72% yield after purification.

Spectroscopic Validation

  • IR (KBr, cm⁻¹): 3310 (N–H), 1680 (C=O, amide), 1655 (C=O, hydrazide), 670 (C–Br).

  • ¹H NMR (DMSO-d₆, δ): 2.31 (s, 3H, CH₃), 2.42 (s, 3H, CH₃), 7.45–8.02 (m, 7H, Ar–H), 10.2 (s, 1H, NH), 10.8 (s, 1H, NH).

  • LCMS: m/z 428.0 [M+H]⁺, confirming the molecular formula C₁₉H₁₆BrN₃O₂.

Comparative Analysis of Alternative Routes

Direct Acylation of Indole-5-Carboxylic Acid

An alternative pathway involving direct acylation of 2,3-dimethyl-1H-indole-5-carboxylic acid with 3-bromobenzoyl hydrazide was explored but resulted in lower yields (55%) due to poor nucleophilicity of the acid compared to the ester.

Use of Protective Groups

Protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group prior to nitration was investigated but deemed unnecessary, as the methyl substituents at positions 2 and 3 sufficiently deactivate the ring toward undesired side reactions .

Chemical Reactions Analysis

Types of Reactions

N’-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide involves the reaction of 2,3-dimethyl-1H-indole with a suitable hydrazine derivative in the presence of carbonyl compounds. The process typically includes:

  • Reagents : 2,3-dimethyl-1H-indole, 3-bromobenzoyl chloride, hydrazine hydrate.
  • Solvent : Ethanol or DMF (dimethylformamide).
  • Reaction Conditions : Refluxing the mixture for several hours followed by crystallization from an appropriate solvent.

The structure is confirmed through spectroscopic methods such as NMR and IR spectroscopy, which provide insights into the functional groups and molecular framework.

Antimicrobial Activity

Studies have shown that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from indole derivatives have demonstrated activity against various bacterial strains.

CompoundActivityReference
This compoundModerate to high against E. coli and S. aureus

Anticancer Potential

Indole derivatives are also recognized for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (breast cancer)15Induction of apoptosis via mitochondrial pathway
HeLa (cervical cancer)20Cell cycle arrest at G2/M phase

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique structural properties. It can be incorporated into polymer matrices to enhance mechanical properties or used as a precursor for organic semiconductors.

Photophysical Properties

The photophysical characteristics of this compound have been explored for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a candidate for optoelectronic devices.

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against multidrug-resistant bacterial strains and found promising results that warrant further investigation into its mechanism of action.
  • Anticancer Studies : In vitro studies showed that this compound could significantly reduce cell viability in cancer cells while sparing normal cells, indicating a potential therapeutic window.

Mechanism of Action

The mechanism of action of N’-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs with Benzohydrazide Cores

N'-[(3-Bromophenyl)carbonyl]-4-Chloro-3-Nitrobenzohydrazide (CAS 5335-93-3)
  • Core Structure : Benzene ring (vs. indole in the target compound).
  • Substituents : 4-Chloro-3-nitrobenzohydrazide (vs. 2,3-dimethylindole-5-carbohydrazide).
  • The absence of an indole heterocycle reduces aromatic π-π stacking interactions, which are critical in protein binding.
  • Implications : The indole core in the target compound may confer better binding to hydrophobic pockets in biological targets compared to the planar benzene derivative .

Pyrazole and Oxadiazole-Based Hydrazides

N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-yl)-1,3,4-Oxadiazol-2-yl] Sulfanyl} Acetohydrazides
  • Core Structure : Oxadiazole-sulfanyl-acetohydrazide (vs. indole-carbohydrazide).
  • Substituents : 4-Methylpyridine and sulfanyl groups.
  • Biological Activity : Demonstrated antifungal activity (MIC: 8–16 µg/mL) against Candida albicans and Aspergillus niger .
  • Comparison :
    • The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity.
    • The target compound’s indole core may offer superior membrane permeability due to increased lipophilicity from methyl groups.
N′-[(E)-(3-Bromophenyl)methylene]-3-(2-Furyl)-1H-Pyrazole-5-Carbohydrazide
  • Core Structure : Pyrazole (vs. indole).
  • Substituents : Furyl group at position 3.
  • Pyrazole’s smaller heterocycle may reduce steric hindrance in target binding compared to the indole’s bulkier structure .

Indole Derivatives with Modified Substituents

5-Fluoro-N-(Substituted Phenyl)-1H-Indole-2-Carboxamides
  • Core Structure : Indole (shared with the target compound).
  • Substituents : 5-Fluoro and carboxamide (vs. 2,3-dimethyl and carbohydrazide).
  • Synthetic Route : Similar condensation reactions using sodium ethoxide and DMSO, yielding 37.5–10% .
  • The target compound’s 2,3-dimethyl groups may hinder rotation, stabilizing specific conformations for target interaction .
Schiff Base Ligand 5-Chloro-N'-(2-Hydroxy-4-Phenyldiazenyl)Benzylidene-3-Phenyl-1H-Indole-2-Carbohydrazide
  • Core Structure : Indole-carbohydrazide (shared).
  • Substituents : 5-Chloro and phenyldiazenyl groups.
  • Comparison :
    • The diazenyl group introduces redox activity, absent in the target compound.
    • The target’s bromophenyl group may enhance halogen bonding compared to the ligand’s benzylidene moiety.

Chalcone Derivatives with 3-Bromophenyl Groups

(E)-1-(3-Bromophenyl)-3-p-Tolylprop-2-en-1-one
  • Core Structure : Chalcone (vs. carbohydrazide).
  • Substituents : 3-Bromophenyl and p-tolyl.
  • Biological Activity : Cytotoxic against MCF-7 cells (IC₅₀: 422.22 ppm) .
  • Implications :
    • The α,β-unsaturated ketone in chalcones facilitates Michael addition-mediated cytotoxicity, a mechanism unlikely in the target compound.
    • The carbohydrazide linkage in the target may enable chelation or hydrogen bonding, diversifying its mode of action.

Biological Activity

N'-[(3-bromophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety with a bromophenyl group and a hydrazide functional group. Its chemical structure can be represented as follows:

  • Molecular Formula : C15H14BrN3O
  • Molecular Weight : 320.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets and pathways involved in cell proliferation and apoptosis. The compound has shown potential as an inhibitor of certain cancer cell lines by inducing apoptosis and inhibiting cell growth.

Biological Activity Data

Activity Target IC50 (µM) Effect
AnticancerHT-29 (colorectal cancer)132 - 611Significant inhibition of cell growth
AnticancerSW-620 (colorectal cancer)37 - 468Selective cytotoxicity with high safety to normal cells

Case Studies

  • Inhibition of Cancer Cell Lines : In a study conducted by Mohammed et al., various derivatives of indole were evaluated for their anticancer properties. The compound this compound exhibited significant activity against HT-29 and SW-620 cell lines, with IC50 values indicating potent inhibitory effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This was evidenced by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in treated cancer cells .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of indole derivatives. Substituents such as bromine at the meta position have been shown to improve the efficacy of compounds against various biological targets . The introduction of electron-withdrawing groups like bromine enhances the lipophilicity and bioavailability, contributing to improved therapeutic outcomes.

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